molecular formula C23H24ClN3O4 B2411775 (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1359320-38-9

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2411775
CAS No.: 1359320-38-9
M. Wt: 441.91
InChI Key: ROBFPBKUAUFLCL-UHFFFAOYSA-N
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Description

(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are likely to be proteins or enzymes that interact with the trimethoxyphenyl (TMP) group . TMP is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound’s mode of action is likely related to its interaction with these targets. For example, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The TMP group can decrease the biological activity of such analogs after the alteration of the TMP moiety .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets tubulin, it could affect cell division and growth, leading to anti-cancer effects . If it targets Hsp90, it could influence protein folding and degradation .

Pharmacokinetics

The tmp group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits tubulin, it could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer effects .

Properties

IUPAC Name

[6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFPBKUAUFLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.